![molecular formula C9H11F3O3 B13511869 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a bicyclic oxabicyclo[2.2.2]octane framework, which provides rigidity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-oxabicyclo[22This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of radical initiators . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction . Substitution reactions often require the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions .
Major Products
The major products formed from these reactions include trifluoromethyl alcohols, ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bicyclic framework provides rigidity and stability, allowing for precise binding to target sites . These interactions can modulate enzyme activity, inhibit protein-protein interactions, or alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in the bicyclic framework and is known for its applications in drug discovery.
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound is widely used as a catalyst in organic synthesis due to its nucleophilic properties.
Uniqueness
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications where high thermal stability and resistance to degradation are required .
Biological Activity
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound notable for its trifluoromethyl group and carboxylic acid functional group. This compound is part of the oxabicyclo family, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.
- Molecular Formula : C10H11F3O2
- Molecular Weight : Approximately 224.18 g/mol
- Structural Characteristics : The bicyclic framework contributes to the compound's rigidity and stability, making it an attractive candidate for drug development.
1. Estrogen Receptor Modulation
Research indicates that compounds with similar bicyclic structures can act as estrogen receptor-beta agonists . This property suggests potential applications in treating conditions influenced by estrogen signaling, such as certain cancers and menopause-related symptoms.
2. Myeloperoxidase Inhibition
The compound has also shown promise as a myeloperoxidase inhibitor , which may have implications for inflammatory diseases and cardiovascular conditions where myeloperoxidase activity is elevated.
3. Antibacterial Properties
Preliminary studies suggest that the compound exhibits antibacterial activity, potentially making it useful in developing new antibiotics or treatments for resistant bacterial strains.
The biological activity of 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is thought to arise from its interactions with various biological targets, particularly through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of G protein-coupled receptors (GPRs), indicating potential therapeutic uses in metabolic disorders like diabetes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways that leverage its unique structural features:
- Common Synthetic Route : Starting from simpler precursors, the synthesis often includes reactions such as esterification and cyclization.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | Similar bicyclic structure; different carboxylic position | Potentially different biological activity |
1-(trifluoromethyl)-bicyclo[1.1.1]pentane | Smaller bicyclic system; lacks oxygen | Different physicochemical properties |
1-(trifluoromethyl)-cyclohexane | Non-bicyclic; simpler structure | Less conformational rigidity |
The trifluoromethyl substitution enhances lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy compared to other compounds lacking this modification.
Case Studies
Recent studies have highlighted the potential of oxabicyclo compounds as bioisosteres for traditional aromatic structures in pharmaceuticals. For instance, replacing phenyl rings in drugs like Imatinib with oxabicyclo structures has improved their physicochemical properties, such as water solubility and metabolic stability . This trend indicates a promising avenue for future research into derivatives of 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid.
Properties
Molecular Formula |
C9H11F3O3 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)8(7(13)14)5-1-3-6(15-8)4-2-5/h5-6H,1-4H2,(H,13,14) |
InChI Key |
ZVVDYPOXJYXMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(O2)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.